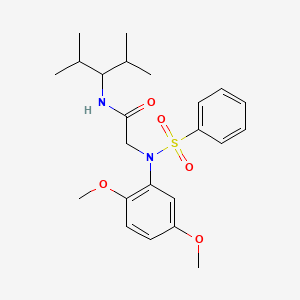![molecular formula C16H16ClNO5 B3936062 2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B3936062.png)
2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene
Vue d'ensemble
Description
2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene, also known as clofenetazone, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of nitrobenzenes, which have been shown to possess a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzenee is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic effects may be due to its ability to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, 2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzenee has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Clofenetazone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, 2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzenee has been shown to decrease the levels of reactive oxygen species (ROS), which are known to contribute to oxidative stress and neurodegeneration. Clofenetazone has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
Clofenetazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, it has been extensively studied and its biological activities are well characterized. However, there are also some limitations to its use in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzenee. One area of research is the investigation of its potential use in the treatment of neurodegenerative diseases. Several studies have shown that 2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzenee has neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's disease. Another area of research is the investigation of its potential use in the treatment of inflammatory conditions such as rheumatoid arthritis and periodontitis. Finally, the development of new synthesis methods for 2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzenee may lead to the discovery of new analogs with improved biological activity.
Applications De Recherche Scientifique
Clofenetazone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antioxidant properties. Several studies have investigated the use of 2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzenee in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and periodontitis. In addition, 2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzenee has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5/c1-2-21-15-5-3-4-6-16(15)23-10-9-22-14-8-7-12(18(19)20)11-13(14)17/h3-8,11H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPOJVNBUXRVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B3935982.png)
![2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B3935999.png)
![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B3936004.png)
![1-[2-(1-piperidinyl)ethyl]-2-(1-pyrrolidinyl)-1H-benzimidazole dihydrochloride](/img/structure/B3936012.png)
![1-ethoxy-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3936020.png)

![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chloro-4-methylphenyl)benzenesulfonamide](/img/structure/B3936038.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3936041.png)
![4-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3936053.png)
![2-methoxy-4-methyl-1-[2-(3-methylphenoxy)ethoxy]benzene](/img/structure/B3936057.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3936063.png)
![2-methoxy-4-methyl-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B3936073.png)
![N-(4-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3936079.png)
![(3,4-dichlorophenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3936082.png)